molecular formula C10H9BrO4 B151755 2-(3-Bromophenyl)succinic acid CAS No. 69006-89-9

2-(3-Bromophenyl)succinic acid

Cat. No.: B151755
CAS No.: 69006-89-9
M. Wt: 273.08 g/mol
InChI Key: JRITXMRVPIRIAY-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)succinic acid is an organic compound with the molecular formula C10H9BrO4 and a molecular weight of 273.08 g/mol . It is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a succinic acid moiety. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)succinic acid can be achieved through several methods. One common approach involves the bromination of phenylsuccinic acid. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of bromination and organic synthesis apply. Industrial-scale production would likely involve optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)succinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The succinic acid moiety can undergo oxidation to form corresponding dicarboxylic acids or reduction to yield alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

    Substitution Products: Various substituted phenylsuccinic acids.

    Oxidation Products: Dicarboxylic acids.

    Reduction Products: Alcohols.

    Coupling Products: Aryl or alkyl-substituted phenylsuccinic acids.

Scientific Research Applications

2-(3-Bromophenyl)succinic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals and biologically active compounds.

    Material Science: It is employed in the synthesis of polymers and advanced materials.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    Phenylsuccinic Acid: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromobenzoic Acid: Contains a bromine atom on the phenyl ring but lacks the succinic acid moiety.

    2-(4-Bromophenyl)succinic Acid: Similar structure but with the bromine atom in a different position on the phenyl ring.

Uniqueness

2-(3-Bromophenyl)succinic acid is unique due to the specific positioning of the bromine atom on the phenyl ring, which influences its chemical reactivity and potential applications. The combination of the bromine atom and the succinic acid moiety provides a versatile platform for various chemical transformations and research applications.

Properties

IUPAC Name

2-(3-bromophenyl)butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO4/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8H,5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRITXMRVPIRIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498227
Record name 2-(3-Bromophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69006-89-9
Record name 2-(3-Bromophenyl)butanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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